2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused heterocyclic system, and is substituted with methoxyethyl, methyl, oxo, and phenoxyphenyl groups.
Preparation Methods
The synthesis of 2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[2,1-b][1,3]thiazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methoxyethyl, methyl, oxo, and phenoxyphenyl groups are introduced through various organic reactions such as alkylation, acylation, and aromatic substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties due to variations in their substituents. Some examples of similar compounds include:
- 2-methoxyethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
- 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride .
The uniqueness of this compound lies in its specific combination of substituents and the resulting structural and functional properties.
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C24H24N2O5S/c1-16-21(23(28)30-13-12-29-2)22(26-20(27)11-14-32-24(26)25-16)17-7-6-10-19(15-17)31-18-8-4-3-5-9-18/h3-10,15,22H,11-14H2,1-2H3 |
InChI Key |
SRYCGECAAXKQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCCOC |
Origin of Product |
United States |
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